4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid 4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1824153-33-4
VCID: VC4504596
InChI: InChI=1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15)
SMILES: CC(C(CN(C)C(=O)OC(C)(C)C)O)C(=O)O
Molecular Formula: C11H21NO5
Molecular Weight: 247.291

4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid

CAS No.: 1824153-33-4

Cat. No.: VC4504596

Molecular Formula: C11H21NO5

Molecular Weight: 247.291

* For research use only. Not for human or veterinary use.

4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid - 1824153-33-4

Specification

CAS No. 1824153-33-4
Molecular Formula C11H21NO5
Molecular Weight 247.291
IUPAC Name 3-hydroxy-2-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15)
Standard InChI Key DBICMCWEONDXFD-UHFFFAOYSA-N
SMILES CC(C(CN(C)C(=O)OC(C)(C)C)O)C(=O)O

Introduction

[Introduction to 4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic Acid](pplx://action/followup)

4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and hydroxyl functionality on a butanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical development due to its versatile structure.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results.

  • Molecular Weight: 247.29 g/mol .

  • CAS Number: 1824153-33-4 .

Synthesis Methods

While specific synthesis methods for this exact compound are not detailed in the search results, compounds with similar structures often involve multi-step syntheses that include protection of amino groups using Boc groups and subsequent modifications.

General Synthetic Approach:

  • Protection of Amino Groups: Using tert-butoxycarbonyl chloride under basic conditions.

  • Introduction of Hydroxyl Functionality: Through oxidation or reduction reactions depending on starting materials.

  • Formation of Methylamino Group: Involves methylation reactions after deprotection steps if necessary.

Applications in Organic Synthesis

This compound serves as an intermediate in various synthetic pathways due to its reactive functional groups:

  • Organic Synthesis: Useful for constructing complex molecules through condensation reactions or substitutions involving carboxylic acids and hydroxyls.

  • Pharmaceutical Development: Potential precursor for drugs requiring specific structural motifs like amino acids derivatives.

Oxidation/Reduction

These reactions can modify hydroxyl functionalities into carbonyls or vice versa using oxidizing agents like KMnO₄/CrO₃ or reducing agents such as NaBH₄/LiAlH₄.

Substitution Reactions

Removal of Boc protecting groups under acidic conditions reveals free amino groups available for further substitution.

Safety Precautions:

1. Avoid Inhalation
2. Protect Eyes from Contact
Precautions typically involve standard laboratory safety measures when handling potentially irritating chemicals.

Given the lack of detailed information directly related to "4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid," much of what is known about its behavior comes from understanding similar compounds' chemistry principles and applications in organic synthesis and pharmaceutical research.

For comprehensive insights into biological activities or therapeutic potentials, further research would be necessary involving biochemical assays and pharmacological studies tailored specifically towards this molecule's unique structural features.

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